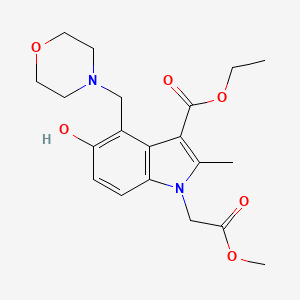![molecular formula C21H27NO6 B11498561 N-{2-[(3,4-diethoxyphenyl)acetyl]-3-oxocyclohex-1-en-1-yl}alanine](/img/structure/B11498561.png)
N-{2-[(3,4-diethoxyphenyl)acetyl]-3-oxocyclohex-1-en-1-yl}alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a diethoxyphenyl group, a cyclohexenone ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)PROPANOIC ACID typically involves multiple steps. One common approach starts with the preparation of the diethoxyphenylacetyl intermediate, which is then reacted with a cyclohexenone derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is crucial for monitoring the synthesis process and verifying the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The choice of solvent, such as water, ethanol, or dichloromethane, also plays a crucial role in the reaction’s outcome.
Major Products Formed
The major products formed from the reactions of 2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)PROPANOIC ACID depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has a similar structure but with methoxy groups instead of ethoxy groups.
3-(3,4-Diethoxyphenyl)-2-propenoic acid: This compound has a similar diethoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-oxocyclohexylidene]amino]propanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-27-18-10-9-14(12-19(18)28-5-2)11-17(24)20-15(7-6-8-16(20)23)22-13(3)21(25)26/h9-10,12-13,24H,4-8,11H2,1-3H3,(H,25,26)/b20-17-,22-15? |
InChI Key |
IGXSVRWSZJWROM-SYOGWCPSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC(C)C(=O)O)CCCC2=O)/O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NC(C)C(=O)O)CCCC2=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11498478.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11498490.png)
![N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B11498504.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11498506.png)

![ethyl 1-(furan-2-ylmethyl)-2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11498509.png)
![3-[(1-Adamantylcarbonyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11498515.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline](/img/structure/B11498532.png)
![4-(4-ethylphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11498534.png)
![Ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11498535.png)
![5-{[4-methyl-2-nitro-5-(1H-tetrazol-1-yl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B11498540.png)

![3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11498555.png)
![2-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11498557.png)
